molecular formula C34H38Br2N2 B13787862 N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide CAS No. 63834-53-7

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide

Cat. No.: B13787862
CAS No.: 63834-53-7
M. Wt: 634.5 g/mol
InChI Key: CESWSCLOADYFCE-UHFFFAOYSA-N
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Description

N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, attached to a hexanediamine backbone. The presence of the fluorenyl group imparts significant stability and electronic properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide typically involves the reaction of fluorenyl derivatives with hexanediamine under controlled conditions. One common method includes the use of Grignard reagents to introduce the fluorenyl group onto the hexanediamine backbone. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable and chromatography-free synthesis methods to ensure high yield and purity. Techniques such as direct arylation or reduction reactions are employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group yields fluorenone, while substitution reactions can introduce various functional groups onto the fluorenyl ring .

Scientific Research Applications

N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with electron-rich or electron-deficient sites in biological molecules, influencing their function. Additionally, the compound’s structural properties allow it to participate in various chemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide is unique due to its specific combination of fluorenyl and hexanediamine moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring stability and specific reactivity .

Properties

CAS No.

63834-53-7

Molecular Formula

C34H38Br2N2

Molecular Weight

634.5 g/mol

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(methyl)azaniumyl]hexyl]-methylazanium;dibromide

InChI

InChI=1S/C34H36N2.2BrH/c1-35(33-29-19-9-5-15-25(29)26-16-6-10-20-30(26)33)23-13-3-4-14-24-36(2)34-31-21-11-7-17-27(31)28-18-8-12-22-32(28)34;;/h5-12,15-22,33-34H,3-4,13-14,23-24H2,1-2H3;2*1H

InChI Key

CESWSCLOADYFCE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCCCCC[NH+](C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

Origin of Product

United States

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